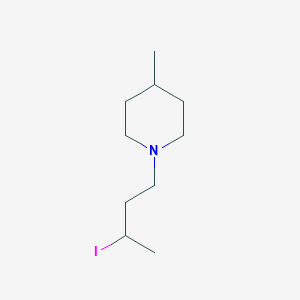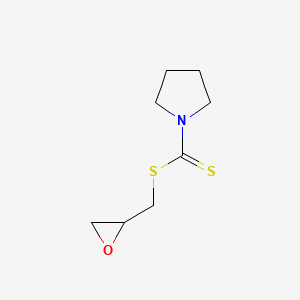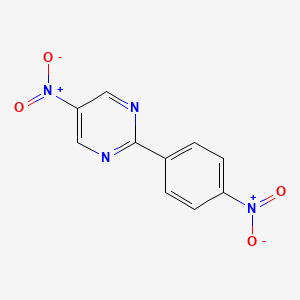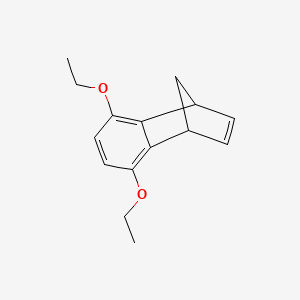
5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two ethoxy groups attached to the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the reduction of a cyclic dione precursor, specifically 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione. This reduction process can be carried out using sodium acetate in methanol as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene exerts its effects involves interactions with molecular targets and pathways. The compound’s ethoxy groups and naphthalene ring system allow it to participate in various chemical reactions, potentially affecting biological systems. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene: A similar compound with hydroxyl groups instead of ethoxy groups.
1,4,4a,8a-Tetrahydro-endo-1,4-methano-naphtha-5,8-dione: The precursor used in the synthesis of 5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene.
Uniqueness
This compound is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
920287-06-5 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
3,6-diethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C15H18O2/c1-3-16-12-7-8-13(17-4-2)15-11-6-5-10(9-11)14(12)15/h5-8,10-11H,3-4,9H2,1-2H3 |
Clave InChI |
LDSRZYFCCDFIDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C3CC(C2=C(C=C1)OCC)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
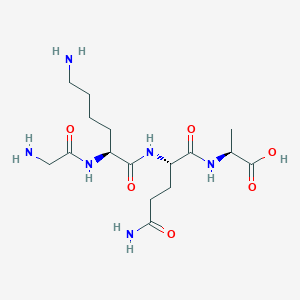
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
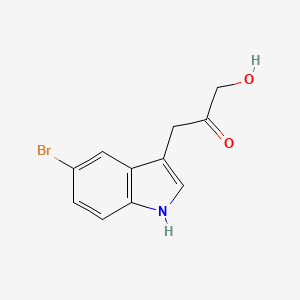
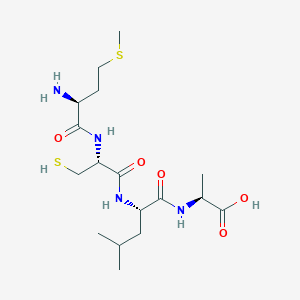
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
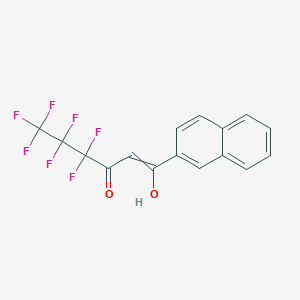
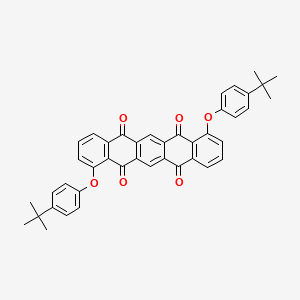
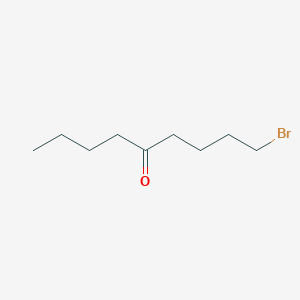
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
